Ethyl 2-[(4-fluorobenzoyl)amino]acetate
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Overview
Description
Ethyl 2-[(4-fluorobenzoyl)amino]acetate is a chemical compound with the molecular formula C11H12FNO3 . It is used in various chemical syntheses .
Molecular Structure Analysis
The molecular structure of Ethyl 2-[(4-fluorobenzoyl)amino]acetate is represented by the InChI code:1S/C11H12FNO3/c1-2-16-10(14)7-13-11(15)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15)
. This indicates the presence of fluorine, nitrogen, and oxygen atoms in the compound. Physical And Chemical Properties Analysis
Ethyl 2-[(4-fluorobenzoyl)amino]acetate has a molecular weight of 225.22 . It has a boiling point of 40-42 degrees Celsius . The compound is stored at ambient temperature .Scientific Research Applications
Synthesis and Application in Drug Development
Ethyl 1,4‐dihydro‐4‐oxo‐3‐quinolinecarboxylates : This research demonstrates the preparation of ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate ring structures, important in several drug compounds, from a similar β-ketoester like Ethyl 2-[(4-fluorobenzoyl)amino]acetate (Bunce, Lee, & Grant, 2011).
GPIIb/IIIa Integrin Antagonists : Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a compound with structural similarities, has been developed as a potent fibrinogen receptor antagonist, highlighting the potential of Ethyl 2-[(4-fluorobenzoyl)amino]acetate derivatives in therapeutic applications (Hayashi et al., 1998).
Material Science and Chemistry
Solubility Studies : Research on the solubility of similar compounds in various solvents is crucial for their purification, which is directly applicable to Ethyl 2-[(4-fluorobenzoyl)amino]acetate (Zhu et al., 2019).
Diuretic Activities : Ethyl [2,3-dichloro-4-[3-(aminomethyl)-4-hydroxybenzoyl]phenoxy]acetate, a compound with structural resemblance, has been synthesized and tested for saluretic and diuretic activities, indicating the potential medical applications of Ethyl 2-[(4-fluorobenzoyl)amino]acetate derivatives (Lee et al., 1984).
Pharmaceutical Research
Antitumor Activity : Amino acid ester derivatives containing 5-fluorouracil, which share structural similarities with Ethyl 2-[(4-fluorobenzoyl)amino]acetate, have been synthesized and shown to exhibit significant in vitro antitumor activity (Xiong et al., 2009).
Synthesis of α-Ketoamide Derivatives : Research has shown the effectiveness of OxymaPure in the synthesis of α-ketoamide derivatives, which are structurally related to Ethyl 2-[(4-fluorobenzoyl)amino]acetate, indicating its potential in drug synthesis (El‐Faham et al., 2013).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-2-16-10(14)7-13-11(15)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYPVYDXVFBZSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(4-fluorobenzoyl)amino]acetate |
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